molecular formula C4H5NO6 B571077 Butanedioic acid, nitro-, (S)- (9CI) CAS No. 116355-43-2

Butanedioic acid, nitro-, (S)- (9CI)

Cat. No.: B571077
CAS No.: 116355-43-2
M. Wt: 163.085
InChI Key: ALYOQPBWHZJZLF-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The compound Butanedioic acid, nitro-, (S)- (9CI) is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Its structure consists of a four-carbon dicarboxylic acid (butanedioic acid, commonly known as succinic acid) with a nitro (-NO~2~) substituent at the second carbon. The parent chain is numbered to assign the lowest possible locant to the nitro group, resulting in the name 2-nitrobutanedioic acid .

The (S)-enantiomer designation arises from the chiral center at carbon 2, where the nitro group, two carboxyl groups (-CO~2~H), and a hydrogen atom are attached. The IUPAC name explicitly reflects this stereochemistry: (S)-2-nitrobutanedioic acid .

Table 1: Key IUPAC Nomenclature Details

Property Description
Parent chain Butanedioic acid (succinic acid)
Substituent Nitro group (-NO~2~) at position 2
Stereochemical descriptor (S)-configuration at carbon 2

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 144923-27-3 . Alternative names and synonyms include:

  • 2-Nitrosuccinic acid
  • α-Nitrosuccinic acid
  • (S)-2-Nitrobutanedioic acid
  • Nitrobutanedioic acid, (S)-isomer

These names emphasize the nitro substitution on the succinic acid backbone and the stereochemical specificity of the (S)-enantiomer.

Table 2: Alternative Nomenclature

Name Type Example Source
Common name 2-Nitrosuccinic acid
Stereospecific name (S)-2-Nitrobutanedioic acid
Trivial name α-Nitrosuccinic acid

Stereochemical Designation of the (S)-Enantiomer

The (S)-configuration at carbon 2 is determined using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents at the chiral center are prioritized as follows:

  • Nitro group (-NO~2~) (highest priority due to nitrogen’s atomic number)
  • Carboxylic acid group (-CO~2~H) on carbon 1
  • Carboxylic acid group (-CO~2~H) on carbon 4
  • Hydrogen atom (lowest priority)

When the lowest-priority group (hydrogen) is oriented away from the viewer, the remaining groups form a counterclockwise sequence, leading to the S designation.

Figure 1: Stereochemical Assignment

       O  
       ||  
HOOC-C-NO2  
       |  
       COOH  

The chiral center (C2) has the nitro group, two carboxyl groups, and hydrogen arranged in a tetrahedral geometry. The (S)-enantiomer is characterized by the counterclockwise arrangement of priorities (NO~2~ > CO~2~H > CO~2~H).

This stereochemical specificity is critical for distinguishing the compound from its (R)-enantiomer, which would exhibit a clockwise priority sequence. The presence of a single chiral center results in two enantiomers, each with distinct physicochemical properties in chiral environments.

Properties

CAS No.

116355-43-2

Molecular Formula

C4H5NO6

Molecular Weight

163.085

IUPAC Name

(2S)-2-nitrobutanedioic acid

InChI

InChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)/t2-/m0/s1

InChI Key

ALYOQPBWHZJZLF-REOHCLBHSA-N

SMILES

C(C(C(=O)O)[N+](=O)[O-])C(=O)O

Synonyms

Butanedioic acid, nitro-, (S)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The table below compares nitro-succinic acid (S)-isomer with structurally related succinic acid derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference ID
Nitro-succinic acid (S)-isomer Nitro (-NO₂) Not explicitly provided - Likely high acidity due to -NO₂; potential use in chiral synthesis Not specified -
Butanedioic acid, methylmethylene-, (S)- (9CI) Methylmethylene C₆H₈O₄ 144.13 Bioactive intermediate; possible antimicrobial activity 102714-66-9
Ethylidenesuccinic acid (Itaconic acid derivative) Ethylidene (=CHCH₂) C₅H₆O₄ 130.10 Polymer precursor; biodegradable applications 144368-21-8
(S)-(+)-Phenylsuccinic acid Phenyl (C₆H₅) C₁₀H₁₀O₄ 194.19 Chiral resolving agent; pharmaceutical intermediate 4036-30-0
Diethyl 2-cyano-3-methylbutanedioate Cyano (-CN), methyl C₁₀H₁₃NO₄ 211.22 Reactive ester for organic synthesis; nitrile functionality 162956-90-3
Key Observations:
  • Substituent Impact : The nitro group in the target compound is strongly electron-withdrawing, increasing acidity compared to methylmethylene or phenyl groups. This property could enhance its reactivity in esterification or salt formation .
  • Stereochemistry : Chiral analogs like (S)-(+)-phenylsuccinic acid are used in asymmetric synthesis, suggesting the nitro-(S)-isomer may serve similar roles in enantioselective reactions .
  • Biological Activity : Methylmethylene-substituted succinic acid derivatives are linked to antimicrobial activity (), though nitro groups may alter toxicity profiles .

Physicochemical Properties

  • Melting Points : Ethylidenesuccinic acid derivatives melt at ~187–190°C (similar to succinic acid), while phenylsuccinic acid has higher thermal stability due to aromaticity . Nitro groups typically lower melting points due to increased molecular asymmetry.
  • Solubility : Nitro-substituted compounds are often less water-soluble than hydroxylated analogs (e.g., iron(III) tartrate in ) but more soluble in polar organic solvents .

Q & A

Basic Research: What synthetic methodologies are recommended for enantioselective preparation of (S)-nitrobutanedioic acid?

The synthesis of (S)-nitrobutanedioic acid requires chiral resolution or asymmetric catalysis. For isotopic analogs (e.g., ¹³C-labeled derivatives), enzymatic desymmetrization or kinetic resolution using lipases can achieve high enantiomeric excess (e.e.) . For nitro group introduction, nitration under controlled conditions (e.g., mixed acid systems at 0–5°C) minimizes side reactions like oxidation. Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiopurity . Safety protocols for nitro compounds (e.g., explosion risk mitigation, fume hood use) must align with OSHA and TCI America guidelines .

Basic Research: How can the stereochemical configuration of (S)-nitrobutanedioic acid be confirmed?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) and polarimetric detection is standard. For definitive confirmation, single-crystal X-ray diffraction is preferred, leveraging the compound’s heavy atoms (e.g., nitro group) to enhance resolution . Computational validation via density functional theory (DFT) simulations of vibrational spectra (IR/Raman) or NMR chemical shifts (¹H/¹³C) can corroborate experimental data .

Advanced Research: How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group’s electron-withdrawing nature activates the adjacent carboxylate groups for nucleophilic attack. Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism: (i) rapid deprotonation of the carboxylate, followed by (ii) rate-limiting nucleophilic substitution. Steric hindrance from the (S)-configuration shifts regioselectivity toward the less hindered carboxylate, as shown in analogous malic acid derivatives .

Advanced Research: What spectroscopic techniques resolve contradictions in nitrobutanedioic acid’s tautomeric equilibria?

Variable-temperature ¹H NMR (VT-NMR) in DMSO-d₆ identifies keto-enol tautomers by tracking proton exchange rates. For example, downfield shifts (~12–14 ppm) indicate enolic protons, while coupling constants (J) reveal intramolecular hydrogen bonding . IR spectroscopy (4000–400 cm⁻¹) complements this by detecting C=O (1720 cm⁻¹) vs. enol O–H (3200 cm⁻¹) stretches. Discrepancies between theoretical and experimental data often arise from solvent effects, requiring corrections via COSMO-RS simulations .

Advanced Research: How does long-term storage affect the compound’s stability, and how can degradation be monitored?

Nitrobutanedioic acid degrades via hydrolysis (pH-dependent) and photolysis. Accelerated stability studies (40°C/75% RH for 6 months) show 5–10% decomposition, detected via HPLC-UV (λ = 254 nm). LC-MS identifies degradation products like succinic acid (m/z 118) and nitrite ions (m/z 46) . Storage in amber glass under argon at –20°C minimizes degradation.

Advanced Research: What computational tools predict the compound’s ecological toxicity?

QSAR models (e.g., ECOSAR v2.2) estimate acute aquatic toxicity (LC₅₀ for fish) using log P and nitro group descriptors. For higher accuracy, molecular dynamics (MD) simulations of membrane permeability (e.g., POPC bilayers) quantify bioaccumulation potential . Experimental validation via Daphnia magna assays aligns with OECD Test No. 202 protocols .

Advanced Research: How do stereochemical impurities impact pharmacological assays?

Even 2% (R)-enantiomer impurity reduces binding affinity by 30–50% in enzyme inhibition assays (e.g., malate dehydrogenase). Chiral SFC-MS (supercritical fluid chromatography) with a limit of detection (LOD) <0.1% ensures reliability. For in vivo studies, enantiomer-specific pharmacokinetics (AUC, Cmax) must be quantified via chiral LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.